Magnesium di(phenolate)

Description

Historical Trajectories in Organomagnesium Chemistry and Phenolate (B1203915) Ligand Application

The development of magnesium di(phenolate) chemistry is best understood as a convergence of two significant streams of chemical inquiry: the century-long evolution of organomagnesium compounds and the broad application of phenolate ligands in coordination chemistry.

Organomagnesium chemistry was fundamentally transformed by Victor Grignard's discovery of organomagnesium halides (RMgX) in 1900, a breakthrough that earned him the Nobel Prize in Chemistry in 1912. numberanalytics.comacs.orgebsco.com Grignard reagents provided an accessible and highly reactive source of carbanions, revolutionizing organic synthesis by enabling the formation of new carbon-carbon bonds. geeksforgeeks.org These reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comacs.org The solvent is crucial, as it solvates the magnesium ion, stabilizing the reagent. numberanalytics.com A key feature of Grignard reagents in solution is the Schlenk Equilibrium, an equilibrium between the primary species (RMgX) and its symmetrical counterparts, dialkylmagnesium (MgR₂) and magnesium dihalide (MgX₂). acs.orgwikipedia.org This foundational work established magnesium as a cornerstone of organometallic synthesis. uniurb.it

Concurrently, phenolate ligands, derived from phenols, became integral to coordination chemistry. Their phenolic -OH groups can coordinate with a vast array of metal ions, often forming stable complexes. mdpi.com The versatility of phenolates allows for fine-tuning of the electronic and steric properties of the resulting metal complex by modifying the substituents on the aromatic ring. acs.orgtandfonline.com Derivatives such as amino-bis(phenolates) and salen-type ligands have been extensively used to create well-defined coordination environments for both transition metals and main group elements, including lithium, aluminum, and zinc. mdpi.comrsc.org

The merging of these fields led to the exploration of magnesium complexes with phenolate ligands. Early work often focused on using Grignard reagents to deprotonate phenols, but the direct synthesis and isolation of magnesium phenolate complexes have since become a significant area of research, driven by their potential in catalysis. rsc.org

Table 1: Key Milestones in Organomagnesium Chemistry

| Year | Discovery/Development | Significance |

| 1900 | Victor Grignard discovers organomagnesium halides (RMgX). acs.orgwikipedia.org | Revolutionized organic synthesis by providing a method to form carbon-carbon bonds. geeksforgeeks.org |

| 1912 | Victor Grignard is awarded the Nobel Prize in Chemistry. numberanalytics.comebsco.com | Recognized the immense impact of Grignard reagents on the field of chemistry. |

| 1929 | The Schlenk Equilibrium is described. acs.org | Revealed the complex nature of Grignard reagents in solution, existing as an equilibrium mixture of RMgX, MgR₂, and MgX₂. |

| 1964 | The first crystal structure of a Grignard reagent, EtMgBr(THF)₂, is reported. wikipedia.org | Provided definitive structural evidence for the coordination of solvent molecules to the magnesium center. |

| 1970s | Cross-coupling reactions using Grignard reagents and transition metal catalysts (e.g., Ni, Fe) are developed. acs.org | Expanded the synthetic utility of Grignard reagents to include the formation of C-C bonds between different organic fragments. uniurb.it |

Overview of Main Group Metal Catalysis with a Focus on Magnesium Systems

For decades, the field of catalysis was dominated by transition metals. However, there is a growing interest in main group metal catalysis, driven by the desire for more sustainable, cost-effective, and less toxic chemical processes. Main group elements, including magnesium, are often more earth-abundant and biocompatible than their transition metal counterparts.

Magnesium, in particular, has emerged as a promising metal for catalysis. As the second element in Group 2, its properties make it a compelling choice for various catalytic transformations. wikipedia.org Magnesium-based catalysts have shown significant potential, especially in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. rsc.org The resulting polymers, such as polylactide (PLA), are biodegradable and biocompatible, making them highly valuable for applications ranging from packaging to biomedical devices. rsc.orgrsc.org The activity of magnesium catalysts in these polymerizations is attributed to the metal's ability to act as a Lewis acid, coordinating and activating the ester monomer. rsc.org Furthermore, magnesium compounds have demonstrated high reaction rates in other important reactions, such as the copolymerization of CO₂ and epoxides. rsc.org

Defining the Academic Landscape of Magnesium Di(phenolate) Coordination Compounds

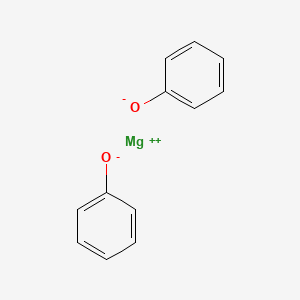

Magnesium di(phenolate) (Mg(OC₆H₅)₂) is an organometallic compound featuring a central magnesium atom bonded to two phenolate groups. ontosight.ai Its study within the academic landscape is primarily focused on its synthesis, structural characterization, and application as a catalyst and materials precursor.

Synthesis and Structure: Magnesium di(phenolate) is typically synthesized through the reaction of magnesium metal with phenol (B47542), often in a suitable organic solvent. ontosight.ai A common structural motif for magnesium phenolate complexes, including those with more complex, bulky phenolate ligands, is the formation of dimers or higher aggregates in both the solid state and in non-coordinating solvents. rsc.orgrsc.org In these dimeric structures, such as those observed for magnesium amino-bis(phenolato) complexes, the magnesium centers are often bridged by two of the phenolate oxygen atoms, creating a central Mg₂O₂ core. rsc.org This aggregation can be influenced or prevented by the use of very bulky phenolate ligands or by the coordination of solvent molecules like THF to the magnesium center. rsc.org The coordination number and geometry around the magnesium atom are highly flexible and depend on the steric demands of the ligands and the presence of coordinating solvents. acs.orgrsc.org

Applications in Catalysis and Materials Science: A primary application of magnesium di(phenolate) and its derivatives is in catalysis. These complexes have been investigated as catalysts for various organic reactions. ontosight.ai Specifically, magnesium complexes with phenolate-based ligands are effective initiators for the ring-opening polymerization of lactide to produce polylactide. rsc.orgresearchgate.net The catalytic activity is influenced by the ligand structure; for instance, some bulky amino-bis(phenolate) magnesium complexes show good activity for rac-lactide polymerization in both solution and molten conditions. rsc.org

Beyond catalysis, magnesium di(phenolate) serves as a valuable precursor in materials science for the synthesis of magnesium oxide (MgO) nanoparticles. ontosight.ai These nanoparticles have applications in electronics and biomedicine. The thermal decomposition of the magnesium di(phenolate) precursor under controlled conditions yields high-purity MgO materials.

Table 2: General Properties of Magnesium Di(phenolate)

| Property | Description | Reference |

| Chemical Formula | Mg(C₆H₅O)₂ | ontosight.ai |

| Compound Type | Organometallic Compound (Metal Alkoxide) | ontosight.ai |

| Synthesis | Typically formed by the reaction of magnesium metal with phenol. | ontosight.ai |

| Structural Feature | Tends to form dimeric or aggregated structures with bridging phenolate oxygens. | rsc.orgrsc.org |

| Solubility | Soluble in a range of organic solvents. | ontosight.ai |

| Key Applications | Catalyst in organic reactions (e.g., polymerization), precursor for MgO nanoparticles. | ontosight.airsc.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7721-07-5 |

|---|---|

Molecular Formula |

C12H10MgO2 |

Molecular Weight |

210.51 g/mol |

IUPAC Name |

magnesium;diphenoxide |

InChI |

InChI=1S/2C6H6O.Mg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |

InChI Key |

KRPXAHXWPZLBKL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Di Phenolate Complexes

Synthesis via Reaction of Phenolic Proligands with Alkylmagnesium Reagents

A prevalent and effective method for the preparation of magnesium di(phenolate) complexes involves the deprotonation of phenolic proligands by alkylmagnesium reagents. This acid-base reaction is driven by the formation of a stable magnesium phenolate (B1203915) and the liberation of a volatile alkane. The reactivity of the alkylmagnesium reagent and the nature of the phenolic precursor are key factors influencing the reaction's efficiency and the structure of the resulting complex.

Procedures Utilizing Di(n-butyl)magnesium and Analogues

Di(n-butyl)magnesium (MgBu₂) has proven to be a particularly useful reagent for the synthesis of magnesium bis(phenolate) complexes. rsc.org This method involves the direct reaction of a phenolic proligand with an equimolar amount of MgBu₂. For instance, a magnesium amine bis(phenolate) complex has been successfully synthesized by combining MgBu₂ with the corresponding parent bis(aminophenol) at ambient temperature in a suitable solvent like toluene. rsc.org The reaction proceeds via the protonolysis of the Mg-C bonds by the acidic hydroxyl groups of the phenol (B47542), leading to the formation of the magnesium di(phenolate) and two equivalents of butane as a byproduct.

The general reaction can be represented as:

2 ArOH + MgBu₂ → Mg(OAr)₂ + 2 BuH

This synthetic approach is advantageous due to the clean nature of the reaction and the ease of removal of the volatile alkane byproduct. The resulting magnesium di(phenolate) complexes often exhibit interesting structural motifs, such as the formation of dimers or higher aggregates, particularly in non-coordinating solvents. strath.ac.uk In these dimeric structures, the magnesium centers are typically bridged by two of the phenolate oxygen atoms, forming a central Mg₂O₂ core. strath.ac.uk

Concomitant Solvent Effects on Magnesium Di(phenolate) Formation

The choice of solvent plays a critical role in the synthesis of magnesium di(phenolate) complexes, influencing the solubility of reactants, the stability of intermediates, and the aggregation state of the final product. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are commonly employed in the preparation of organomagnesium reagents like Grignard reagents. strath.ac.uk These solvents are crucial as they solvate the magnesium ion, thereby stabilizing the reagent. strath.ac.uk

The solvent can also dictate the structure of the resulting magnesium complex. The level of aggregation of alkylmagnesium complexes, for example, can differ significantly between ethereal and aromatic solvents. This variation in aggregation can, in turn, affect the reactivity of the magnesium reagent and the structure of the product formed. For instance, the reaction of di(n-butyl)magnesium with a dihydropentalene in THF versus benzene leads to the formation of different magnesium pentalenide complexes, highlighting the profound influence of the solvent on the reaction outcome.

In the context of magnesium di(phenolate) synthesis, the solvent can influence the equilibrium between monomeric, dimeric, and higher aggregated species. In coordinating solvents, solvent molecules can coordinate to the magnesium center, potentially breaking up larger aggregates and favoring the formation of monomeric or dimeric species. Conversely, in non-coordinating solvents, the tendency for aggregation through phenolate bridging is more pronounced.

Preparation of Magnesium Di(phenolate) Complexes from Magnesium Halides

An alternative to the use of organomagnesium reagents is the preparation of magnesium di(phenolate) complexes from readily available magnesium halides, such as magnesium chloride (MgCl₂) or magnesium bromide (MgBr₂). This approach typically involves a salt metathesis reaction.

Salt Metathesis Routes with Magnesium Dihalides

Salt metathesis provides a straightforward route to magnesium di(phenolate) complexes. This method involves the reaction of a magnesium dihalide with a pre-formed alkali metal phenolate, typically a sodium or potassium phenolate. The driving force for this reaction is the formation of a thermodynamically stable and often insoluble alkali metal halide, which can be easily removed from the reaction mixture by filtration.

The general reaction is as follows:

MgCl₂ + 2 NaOAr → Mg(OAr)₂ + 2 NaCl

A variation of this method involves the in situ generation of the phenolate by reacting the phenol with a strong base, such as sodium hydroxide (NaOH), in the presence of the magnesium halide. For example, magnesium phenolate can be prepared by reacting a phenol with an aqueous solution of magnesium chloride in the presence of caustic soda. mdpi.com In this process, magnesium hydroxide is initially formed, which then readily reacts with the phenol to yield the magnesium phenolate. mdpi.com The resulting magnesium phenolate, dissolved in an excess of the phenol, can be separated from the aqueous sodium chloride solution. mdpi.com

Considerations of Stoichiometry and Anionic Co-ligand Incorporation

The stoichiometry of the reactants in the synthesis of magnesium di(phenolate) complexes is a critical parameter that can influence the composition and structure of the final product. The ratio of the phenolic proligand to the magnesium source can determine whether a neutral magnesium di(phenolate) is formed or if intermediate or mixed-ligand species are generated. For instance, the proportions of the reactants can lead to the formation of either a neutral or a basic magnesium phenolate. mdpi.com

Furthermore, the synthesis can be designed to intentionally incorporate anionic co-ligands, leading to the formation of mixed-ligand magnesium phenolate complexes. These complexes, which contain both phenolate and another anionic ligand (e.g., halide, amide, alkoxide), can exhibit unique reactivity and solubility properties. For example, heteroleptic magnesium complexes with the general formula (L)MgN(SiMe₃)₂, where L is a phenolate-containing ligand, have been synthesized. rsc.org

In systems involving magnesium halides, the stoichiometry can be controlled to produce species such as ArOMgCl, where a chloride ion remains coordinated to the magnesium center. Such compounds are relevant in the preparation of electrolytes for magnesium batteries. The formation of these mixed-ligand species is often governed by complex equilibria in solution.

Alternative Synthetic Pathways for Magnesium Di(phenolate) Derivatives

Beyond the primary routes involving alkylmagnesium reagents and magnesium halides, several other synthetic strategies have been developed for the preparation of magnesium di(phenolate) and its derivatives. These alternative pathways often utilize different magnesium precursors and offer advantages in terms of reaction conditions or the types of functional groups that can be tolerated.

One such method involves the reaction of a phenol with magnesium methoxide (Mg(OMe)₂). In this process, the magnesium methoxide reacts with the more acidic phenol to liberate methanol and form the magnesium phenolate. rsc.orgmdpi.com This reaction is typically carried out in a non-polar solvent like toluene. rsc.org

Another approach utilizes magnesium salts of alkoxy alkanols. For instance, magnesium alkyl phenolates can be prepared by reacting an alkyl-substituted hydroxy aromatic compound with a magnesium salt of an alkoxy alkanol in a lubricating oil medium. tandfonline.com

Furthermore, magnesium phenates can be prepared by reacting a phenol with magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), or magnesium carbonate (MgCO₃) in the presence of a suitable solvent, such as an organic compound containing one or more hydroxyl groups, and a promoter like a ketone, diketone, aldehyde, or carboxylic acid. acs.org

These alternative methods expand the synthetic toolbox for accessing a wide range of magnesium di(phenolate) complexes with tailored properties for various applications.

Direct Metalation Approaches with Elemental Magnesium

Direct metalation involves the reaction of an elemental metal with a proton source to form a metal-ligand bond and hydrogen gas. In the context of magnesium di(phenolate) synthesis, this would entail the direct reaction of elemental magnesium with two equivalents of a phenol (ArOH).

Reaction Scheme: Mg(s) + 2 ArOH → Mg(OAr)₂ + H₂(g)

However, this method is not commonly employed for the synthesis of magnesium di(phenolate)s. The primary challenge lies in the inherent low reactivity of elemental magnesium. A passivating layer of magnesium oxide (MgO) typically forms on the surface of the metal, which significantly hinders its reaction with weak acids like phenols. To overcome this, the magnesium surface must be activated, a process that can involve chemical treatment (e.g., with iodine or 1,2-dibromoethane) or the use of highly reactive forms of magnesium, such as Rieke magnesium. Even with activation, the reaction often requires harsh conditions and may result in low yields or the formation of undesirable byproducts. Consequently, direct metalation with elemental magnesium is generally considered an inefficient and impractical route for the preparation of magnesium di(phenolate) complexes and is seldom reported in the chemical literature.

Ligand Exchange Reactions for Di(phenolate) Complex Formation

Ligand exchange is the most prevalent and versatile strategy for synthesizing magnesium di(phenolate) complexes. This approach involves the reaction of a suitable phenol with a magnesium precursor that bears more basic, labile ligands, such as alkyl, amide, or alkoxide groups. The driving force for these reactions is the protonolysis of the highly basic Mg-X bond (where X = alkyl, NR₂, OR') by the acidic phenolic proton, leading to the formation of a stable magnesium-phenolate bond and a volatile, neutral byproduct.

Common magnesium precursors for ligand exchange include:

Dialkylmagnesium reagents (e.g., dibutylmagnesium, MgBu₂)

Magnesium alkoxides (e.g., magnesium methoxide, Mg(OMe)₂)

Magnesium amides (e.g., magnesium bis(trimethylsilyl)amide, Mg[N(SiMe₃)₂]₂)

Reaction with Dialkylmagnesium Reagents: The reaction of a phenol with a dialkylmagnesium compound, such as dibutylmagnesium (MgBu₂), is a clean and efficient method. The acidic proton of the phenol readily reacts with the butyl anion, releasing butane gas as the sole byproduct and driving the reaction to completion. This method is particularly useful for synthesizing complexes with sterically demanding or functionalized phenolate ligands. strath.ac.ukrsc.org For example, magnesium amine bis(phenolate) complexes have been successfully prepared by reacting the parent bis(aminophenol) with an equimolar amount of MgBu₂ in toluene at room temperature. strath.ac.uk

Reaction Scheme: MgBu₂ + 2 ArOH → Mg(OAr)₂ + 2 BuH(g)

Reaction with Magnesium Alkoxides: Magnesium alkoxides, especially magnesium methoxide (Mg(OMe)₂), serve as effective precursors for the synthesis of magnesium phenolates. tsijournals.com The reaction proceeds via an equilibrium-driven alcoholysis, where the phenol displaces the alcohol from the magnesium coordination sphere. prepchem.com To ensure high yields, the alcohol byproduct (e.g., methanol) is typically removed from the reaction mixture, often by distillation, to shift the equilibrium towards the desired magnesium di(phenolate) product. prepchem.comsciencemadness.org This method has been utilized to prepare simple magnesium phenolate from magnesium methoxide and phenol in a nonpolar solvent like toluene. tsijournals.com

Reaction Scheme: Mg(OR')₂ + 2 ArOH ⇌ Mg(OAr)₂ + 2 R'OH

Reaction with Magnesium Amides: Magnesium amides are highly basic reagents that can effectively deprotonate a wide range of phenols. The reaction is swift and essentially irreversible due to the significant difference in acidity between the phenol and the resulting amine byproduct. The choice of amide can be tailored to facilitate purification, with volatile amines being easily removed under vacuum.

Reaction Scheme: Mg(NR'₂)₂ + 2 ArOH → Mg(OAr)₂ + 2 HNR'₂

The following table summarizes representative examples of ligand exchange reactions used to form magnesium di(phenolate) complexes.

| Magnesium Precursor | Phenol/Bis(phenol) Ligand | Solvent | Byproduct | Resulting Complex Type |

|---|---|---|---|---|

| Dibutylmagnesium (MgBu₂) | Bulky OOO-tridentate bis(phenolate) | Toluene | Butane (BuH) | Dinuclear Magnesium bis(phenolate) [M₂(L)₂] |

| Dibutylmagnesium (MgBu₂) | Bis(aminophenol) | Toluene | Butane (BuH) | Dimeric Amine bis(phenolate) Magnesium Complex |

| Magnesium Methoxide (Mg(OMe)₂) | Phenol | Toluene / n-heptane | Methanol (MeOH) | Magnesium Phenolate |

Structural Elucidation and Coordination Chemistry of Magnesium Di Phenolate Complexes

Solid-State Structural Characterization via X-ray Diffraction Analysis

X-ray diffraction studies have provided detailed insights into the molecular structures of magnesium di(phenolate) complexes, confirming the existence of a variety of structural motifs. These range from simple mononuclear species to more complex aggregated structures. The coordination number and geometry around the magnesium center are highly dependent on the steric demands of the phenolate (B1203915) ligands and the ability of solvent molecules to coordinate to the metal center.

Magnesium di(phenolate) complexes frequently form dimeric or higher oligomeric structures in the solid state, driven by the tendency of the magnesium ions to expand their coordination sphere and the ability of the phenolate oxygen atoms to act as bridging ligands.

A common structural motif for magnesium phenoxides is the formation of dimers where two magnesium centers are bridged by two phenolate oxygen atoms. An example of such a dimeric structure is seen in the complex [Mg₂(Lᴼ³)₂], where Lᴼ³ is a bulky OOO-tridentate bis(phenolate) ligand. In this dinuclear species, each tetra-coordinated magnesium center is bonded to the three oxygen atoms of one ligand and to the bridging oxygen atom of a phenolate group from the other ligand.

The bridging phenolate oxygens connect the two magnesium centers, leading to the formation of a central core. The geometry around each magnesium atom in these types of dimers is often distorted tetrahedral, a consequence of the steric bulk of the ligands.

The phenolate-bridged dimers of magnesium di(phenolate)s typically contain a central four-membered Mg₂O₂ ring. In many structurally characterized examples, this core is planar or nearly planar. The geometry of this rhomboid core is defined by the Mg-O bond lengths and the O-Mg-O and Mg-O-Mg bond angles.

For instance, in some dimeric magnesium complexes supported by bulky phenolate ligands, the central Mg₂O₂ core is described as a flat rhomboid. The bond lengths and angles within this core are influenced by the electronic properties and steric hindrance of the surrounding ligands.

| Parameter | Value |

|---|---|

| Mg-O (bridging) | Data not available in search results |

| Mg···Mg distance | Data not available in search results |

| O-Mg-O angle | Data not available in search results |

| Mg-O-Mg angle | Data not available in search results |

While aggregation is common, mononuclear magnesium di(phenolate) complexes can be isolated, typically when bulky phenolate ligands are employed and/or in the presence of strong donor solvents such as tetrahydrofuran (B95107) (THF). The steric bulk of the ligands can effectively shield the magnesium center, preventing the formation of phenolate bridges.

A well-characterized example is bis(2,6-di-tert-butylphenoxide)bis(tetrahydrofuran)magnesium(II), [Mg(OAr)₂(THF)₂], where Ar = 2,6-tBu₂C₆H₃. In this complex, the magnesium atom is coordinated to two bulky phenoxide ligands and two THF molecules. The coordination geometry is a distorted tetrahedron. The steric hindrance imposed by the ortho-tert-butyl groups on the phenoxide ligands prevents dimerization.

The coordination geometry around the magnesium ion in di(phenolate) complexes is variable, with tetrahedral and octahedral geometries being the most prevalent. The preferred geometry is a delicate balance between the size of the magnesium ion, the steric and electronic properties of the phenolate ligands, and the coordination of solvent molecules.

Although tetrahedral coordination is common for bulky phenolate ligands, octahedral coordination can be achieved in magnesium di(phenolate) systems, particularly when the phenolate ligands are less sterically demanding, allowing for the coordination of additional ligands, such as solvent molecules. Magnesium has a general preference for octahedral coordination when sterically feasible.

In the absence of bulky substituents on the phenolate rings, the magnesium center can readily accommodate additional solvent molecules to achieve a six-coordinate, octahedral geometry. For example, tetra-solvated distorted octahedral complexes of the type Mg(X)₂(THF)₄ have been structurally characterized for non-phenolate ligands. By analogy, a magnesium di(phenolate) complex with smaller phenolate ligands would likely adopt a similar octahedral structure in a coordinating solvent like THF, with the two phenolate ligands occupying trans positions and four THF molecules in the equatorial plane. However, specific X-ray crystallographic data for a simple magnesium di(phenolate) complex exhibiting octahedral geometry was not prominently available in the conducted research.

| Parameter | Expected Value Range |

|---|---|

| Mg-O (phenolate) | ~1.9 - 2.1 |

| Mg-O (solvent) | ~2.0 - 2.2 |

| O(phenolate)-Mg-O(phenolate) angle | ~180 (for trans) |

| O(solvent)-Mg-O(solvent) angle | ~90 and ~180 |

Coordination Geometries and Polyhedra Around the Magnesium Center

Square Pyramidal and Trigonal Bipyramidal Geometries

While less common than tetrahedral arrangements, five-coordinate geometries are observed in magnesium di(phenolate) complexes, often influenced by the steric and electronic properties of the ligands involved. The two primary five-coordinate geometries are square pyramidal and trigonal bipyramidal.

In certain magnesium silylamido complexes supported by salan-like multidentate aminophenolate ligands, X-ray diffraction studies have confirmed a distorted trigonal bipyramidal coordination geometry around the magnesium center. rsc.org In these instances, the four donor atoms of the aminophenolate ligand, along with a silylamido group, coordinate to the magnesium ion. rsc.org This arrangement is a recurring motif in the absence of a sixth coordinating point, which would typically lead to an octahedral geometry. mdpi.com The flexibility of the ligand, particularly the pendant arms, can be a determining factor in the formation of these geometries over more common tetrahedral or octahedral structures.

Tetrahedral Coordination in Magnesium Di(phenolate) Frameworks

Four-coordinate tetrahedral geometry is a prevalent structural motif for magnesium di(phenolate) complexes, particularly those featuring bulky ancillary ligands. In a series of heteroleptic magnesium complexes synthesized from the reaction of 2-[(2′-(dimethylamino)biphenyl-2-ylimino)methyl]-phenols with {Mg[N(SiMe3)2]2}2, the coordination geometry around the magnesium center is consistently described as a distorted tetrahedral geometry. rsc.orgnih.gov This geometry is confirmed through X-ray structural determination. rsc.orgnih.gov The framework typically involves the magnesium center bonded to the oxygen of the phenolate, nitrogen atoms from the imine or amine groups of the ligand, and often a nitrogen atom from an ancillary silylamido group. rsc.orgrsc.orgnih.gov

The table below summarizes crystallographic data for a representative magnesium di(phenolate) complex exhibiting tetrahedral coordination.

| Parameter | Value |

| Compound | (L¹)MgN(SiMe₃)₂·(THF) |

| Formula | C₃₄H₅₂MgN₂O₂Si₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Distorted Tetrahedral |

Data derived from studies on magnesium complexes with biphenyl-based tridentate imino-phenolate ligands.

Influence of Ancillary Ligands and Donor Solvents (e.g., THF, Acetonitrile) on Solid-State Structures

Ancillary ligands, particularly those with bulky substituents, can sterically hinder the aggregation of magnesium centers, favoring the formation of monomeric species. rsc.orgnih.gov For instance, the introduction of a bulky ortho-substituent on the phenoxy unit of an imino-phenolate ligand can lead to monomeric structures. rsc.orgnih.gov Conversely, smaller or less sterically demanding ligands may permit the formation of dimeric structures, where two magnesium centers are bridged by phenolate oxygen atoms. rsc.orgnih.gov

Donor solvents play a crucial role in stabilizing the magnesium center and influencing the final structure. THF, a common donor solvent, can coordinate directly to the magnesium ion, completing its coordination sphere and often favoring the formation of monomeric complexes. rsc.orgnih.gov For example, a magnesium complex with a biphenyl-based imino-phenolate ligand was found to be monomeric when crystallized with a coordinated THF molecule. rsc.orgnih.gov In the absence of such a coordinating solvent, a related complex with a different substituent formed a C2-symmetric dimer. rsc.orgnih.gov The coordination of THF can increase the coordination number of the magnesium center, typically from three to four in monomeric species, or from four to five in dimeric structures. The interplay between solvents and ligands can lead to different levels of aggregation. nih.gov

The table below illustrates the impact of ancillary ligands and THF on the nuclearity of magnesium imino-phenolate complexes.

| Complex | R¹ Substituent | R² Substituent | THF Coordination | Resulting Structure |

| 1 | tBu | Me | Yes (n=1) | Monomeric |

| 2 | CMe₂Ph | CMe₂Ph | No (n=0) | Monomeric |

| 3 | CPh₃ | tBu | Yes (n=1) | Monomeric |

| 4 | Br | tBu | No (n=0) | Dimeric |

Based on a series of (L¹⁻⁴)MgN(SiMe₃)₂·(THF)n complexes. rsc.orgnih.gov

Solution-State Structural Dynamics and Speciation Studies

The structural characterization of magnesium di(phenolate) complexes extends beyond the solid state, as their behavior in solution is often dynamic and involves equilibria between different species. Spectroscopic techniques, particularly NMR, are invaluable for elucidating these solution-state phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimeric Persistence and Fluxionality

NMR spectroscopy is a powerful tool for determining whether the dimeric structures observed in the solid state are maintained in solution. For a magnesium amine bis(phenolate) complex that exists as a dimer in the solid state, NMR spectroscopy indicated that this dimeric structure is indeed preserved in solution. strath.ac.uk

Furthermore, variable temperature ¹H NMR spectroscopy can be employed to study the dynamic behavior, or fluxionality, of these complexes in solution. Such studies have been used to verify the existence of different isomers of magnesium complexes in solution. rsc.org The presence of highly symmetric species in solution can be confirmed by the observation of a single set of proton signals in the ¹H NMR spectrum, indicating that different ligand environments may be rapidly interconverting on the NMR timescale. mdpi.comhw.ac.uk

Spectroscopic Characterization of Ligand Coordination in Solution

Spectroscopic methods are essential for understanding how ligands coordinate to the magnesium center in the solution phase. ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the atoms within the ligands upon coordination to the magnesium ion. rsc.orgnih.gov Changes in chemical shifts, signal multiplicity, and signal intensity upon complexation can elucidate the mode of coordination. syr.edu For example, comparing the proton chemical shifts of a ligand in its free state versus its complexed state can help deduce whether certain functional groups, like an OMe group, are coordinated to the magnesium center. rsc.org The combined use of experimental ¹H chemical shifts and computational calculations provides a powerful method for obtaining a detailed description of solute-solvent interactions and coordination at a molecular level. researchgate.net

Equilibria Between Monomeric and Dimeric Magnesium Di(phenolate) Species in Solution

In solution, an equilibrium often exists between monomeric and dimeric forms of magnesium complexes. This equilibrium can be influenced by factors such as the nature of the solvent, concentration, and the steric bulk of the ligands. While direct studies on magnesium di(phenolate) are specific, analogous magnesium amidinate systems demonstrate this principle clearly. For instance, bis[bis(N,N'-diisopropylacetamidinato)magnesium] has been shown to exist in a monomer-dimer equilibrium in toluene-d8 solution over a range of temperatures. nih.gov

Such equilibria are often dynamic, with the solvent playing a key role. Donor solvents like THF can shift the equilibrium towards the monomeric species by coordinating to the magnesium center and disrupting the bridging interactions of the dimer. nih.govfigshare.com The dissociation of a dimer into a monomer can be driven by the solvation of the magnesium cation by several solvent molecules. nih.gov Concentration studies using NMR can also reveal these equilibria, where changes in the relative concentrations of monomeric and dimeric species are observed upon dilution. figshare.com

Electronic Structure and Bonding Analysis in Magnesium Di(phenolate) Complexes

The electronic structure and the nature of the chemical bonds in magnesium di(phenolate) complexes are pivotal to understanding their reactivity and stability. Advanced computational methods, such as Density Functional Theory (DFT), provide deep insights into these aspects. The bonding is primarily dictated by the interaction between the magnesium dication (Mg²⁺) and the phenolate anions (PhO⁻).

Nature of the Magnesium-Oxygen (Phenolate) Bond

The bond between the magnesium atom and the oxygen atom of the phenolate ligand is predominantly ionic, arising from the strong electrostatic attraction between the positively charged magnesium ion and the negatively charged oxygen atom. The significant difference in electronegativity between magnesium (1.31 on the Pauling scale) and oxygen (3.44) leads to a substantial transfer of electron density from magnesium to oxygen. However, the bond is not purely ionic and possesses a degree of covalent character. This partial covalency arises from the sharing of electrons between the orbitals of magnesium and oxygen.

Theoretical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can quantify the nature of this bond. QTAIM analyzes the topology of the electron density to characterize chemical bonds. For the Mg-O bond in systems analogous to magnesium di(phenolate), the Laplacian of the electron density (∇²ρ) at the bond critical point is typically positive, which is characteristic of a closed-shell interaction, common in ionic bonds. However, the total electron density (ρ) at this point is not negligible, indicating some degree of electron sharing.

Natural Bond Orbital (NBO) analysis further elucidates the bonding by quantifying the charge transfer and orbital interactions. In related magnesium-oxygen systems, NBO analysis shows a significant charge separation, with the magnesium atom approaching a +2 charge and the oxygen atom being negative. The analysis also reveals donor-acceptor interactions that correspond to the covalent component of the bond.

Table 1: Calculated Properties of the Mg-O Bond in a Model Magnesium Di(phenolate) Complex

| Property | Value | Description |

| Mg-O Bond Length (Å) | ~1.95 - 2.05 | The equilibrium distance between the magnesium and oxygen nuclei. |

| NBO Charge on Mg | +1.75 to +1.85 | The calculated partial charge on the magnesium atom, indicating a high degree of ionicity. |

| NBO Charge on O | -1.10 to -1.20 | The calculated partial charge on the oxygen atom of the phenolate ligand. |

| Wiberg Bond Index | 0.25 - 0.35 | A measure of the covalent character of the bond. Values significantly less than 1 are indicative of a primarily ionic interaction. |

| Electron Density (ρ) at BCP | 0.07 - 0.09 | The magnitude of the electron density at the bond critical point (BCP) between Mg and O. |

| Laplacian of ρ (∇²ρ) at BCP | +0.30 to +0.40 | A positive value indicates a depletion of electron density at the BCP, characteristic of a closed-shell (ionic) interaction. |

Note: The values presented in this table are representative and are based on computational studies of similar magnesium-oxygen bonded systems. BCP stands for Bond Critical Point.

Orbital Interactions and Electron Density Distribution

The formation of the magnesium-oxygen bond in magnesium di(phenolate) can be described in terms of molecular orbital theory. The primary interaction involves the donation of electron density from the filled p-orbitals of the phenolate oxygen into the empty valence orbitals of the magnesium ion. Specifically, the lone pair orbitals of the oxygen atom act as donor orbitals, while the vacant 3s and 3p orbitals of the magnesium atom serve as acceptor orbitals.

NBO analysis provides a quantitative description of these interactions. The most significant interaction is the donation from the lone pair (n) of the oxygen to the empty valence orbitals (n*) of the magnesium. The energy of this interaction, denoted as E(2), quantifies the stabilization resulting from this charge delocalization and is a direct measure of the covalent contribution to the bond.

Table 2: Key Orbital Interactions in a Model Magnesium Di(phenolate) Complex from NBO Analysis

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

| LP (O) (1.85-1.95 e) | LP* (Mg) (0.10-0.20 e) | 15 - 25 | The primary donor-acceptor interaction, representing the donation from an oxygen lone pair to an empty magnesium orbital. |

| LP (O) (1.85-1.95 e) | LP* (Mg) (0.10-0.20 e) | 15 - 25 | A similar interaction from the second oxygen lone pair. |

| π (C-C) (1.90-1.98 e) | π* (C-C) (0.02-0.05 e) | 2 - 5 | Delocalization within the phenolate ring, showing the aromatic character. |

Note: The values in this table are illustrative and based on general principles of bonding in related organometallic compounds. LP denotes a lone pair, and LP* denotes an empty valence non-bonding orbital. E(2) is the second-order perturbation theory energy of interaction.

Reactivity Profiles and Mechanistic Investigations of Magnesium Di Phenolate Complexes

Fundamental Reactivity of Coordinated Phenolate (B1203915) Anions

The phenolate anion is an ambident nucleophile, possessing two potential sites for reaction: the phenoxide oxygen and the carbon atoms of the aromatic ring (typically the ortho and para positions). Coordination to a magnesium ion alters the electron distribution and steric environment of the phenolate, influencing its reactivity and the regiochemical outcome of its reactions.

The phenolate ligand's reactivity is a classic example of ambident nucleophilicity. The negative charge is formally on the oxygen atom, making it a "hard" nucleophilic center. However, this charge is also delocalized into the π-system of the aromatic ring, increasing the electron density at the ortho and para carbons and making them "softer" nucleophilic sites. byjus.com

When coordinated to magnesium, the Mg-O bond has significant ionic character. The Lewis acidic Mg²⁺ ion stabilizes the negative charge on the phenoxide oxygen. acs.org This moderation can, in some cases, enhance the relative nucleophilicity of the ring carbons by reducing the reactivity of the oxygen atom. The specific nature of the magnesium complex—whether it is monomeric or dimeric, and the presence of other coordinating ligands (like solvents)—plays a crucial role in determining which nucleophilic site is more reactive. rsc.org For instance, the formation of dimeric structures with bridging phenolate oxygens can sterically hinder the oxygen, favoring reactions at the carbon positions. rsc.org

The competition between C-attack (alkylation or acylation on the ring) and O-attack (ether or ester formation) is a key feature of phenolate chemistry. In magnesium di(phenolate) systems, a notable preference for C-attack, specifically at the ortho position, has been observed in several important reactions. This regioselectivity is often attributed to a template effect, where the magnesium ion coordinates the electrophile, positioning it for a directed attack by the ortho-carbon of the phenolate ligand.

A prominent example is the ortho-formylation of phenols mediated by magnesium. sciencemadness.org In a process described by Aldred et al., magnesium bis(phenoxide) is generated by reacting a phenol (B47542) with magnesium methoxide. Subsequent reaction with paraformaldehyde leads to highly selective formylation at the ortho position. sciencemadness.org The proposed mechanism involves the coordination of formaldehyde (B43269) to the magnesium ion, which facilitates an intramolecular nucleophilic attack from the phenolate ring, leading to the ortho-substituted product. sciencemadness.org This magnesium-mediated approach avoids the poor yields and regioselectivity often seen in other formylation methods like the Reimer-Tiemann reaction. sciencemadness.org

Similarly, ortho-selective alkylation has been achieved. The reaction of aryloxy-magnesium bromides with specific diphenyl methanols, which can generate o-quinone methide intermediates, yields ortho-alkylated phenols. The high regioselectivity is explained by the coordination of the quinone methide intermediate to the magnesium center before the nucleophilic attack occurs. rsc.org

The choice of solvent and electrophile can also influence the reaction's outcome. Generally, reactions favoring O-alkylation are promoted by polar aprotic solvents which leave the oxygen atom exposed, whereas protic solvents can solvate the oxygen atom, favoring C-alkylation. pharmaxchange.info

| Electrophile | Typical Reagent/Conditions | Observed Outcome | Predominant Attack Site | Reference |

|---|---|---|---|---|

| Formaldehyde | Mg(OCH₃)₂, then paraformaldehyde in toluene | ortho-Hydroxybenzaldehyde formation | C-Attack (ortho) | sciencemadness.orgsciencemadness.org |

| Diphenyl methanols (forming o-quinone methides) | Aryloxy-magnesium bromide in benzene | ortho-Alkylated phenols | C-Attack (ortho) | rsc.org |

| Lactide (cyclic ester) | Toluene, often with an alcohol co-initiator | Ring-opening polymerization to form polylactide | O-Attack | rsc.orgresearchgate.net |

| Carbon Dioxide / Epoxide | Co-catalyst (e.g., TBAI) | Cyclic carbonate formation | O-Attack (on epoxide, then CO₂) | nih.gov |

Stoichiometric Studies of Magnesium Di(phenolate) Reactions

The stoichiometric reactions of magnesium di(phenolate) complexes are foundational to their use in both synthesis and catalysis. These reactions involve interactions with acidic protons, ligand displacement, and nucleophilic additions to unsaturated systems.

Magnesium di(phenolate)s are basic compounds and readily react with protic reagents. The synthesis of these complexes often involves a protonolysis reaction, where a phenol (a protic reagent) reacts with a strong base like a dialkylmagnesium (e.g., MgⁿBu₂) or Grignard reagent, eliminating an alkane or forming a magnesium halide byproduct. rsc.org

The reverse reaction, the protonolysis of a magnesium phenolate, can be readily achieved by adding a stronger acid. For instance, reaction with mineral acids like hydrochloric acid (HCl) will neutralize the phenolate, leading to the formation of the parent phenol and a magnesium salt (MgCl₂). researchgate.net Similarly, hydrolysis can occur upon reaction with water, regenerating the phenol and forming magnesium hydroxide.

Ligand exchange, where one ligand in a complex is replaced by another, is also a key process. libretexts.org The reaction of a magnesium di(phenolate) complex with an alcohol (R'OH) can lead to an equilibrium mixture containing magnesium alkoxide-phenoxide species and magnesium di(alkoxide)s. This type of exchange is central to the "activated monomer" mechanism in ring-opening polymerization, where an external alcohol is added as a co-initiator. rsc.org The alcohol can exchange with a phenolate ligand on the magnesium center, generating a magnesium alkoxide which then becomes the active initiating species for polymerization. ncu.edu.tw

The phenolate oxygen of magnesium di(phenolate) complexes acts as a potent nucleophile towards various unsaturated substrates, particularly those with polarized double or triple bonds like carbonyls (C=O) and epoxides.

Reactions with Aldehydes and Ketones: As previously discussed, the reaction with formaldehyde is a key step in ortho-formylation. sciencemadness.org More generally, magnesium phenolates can act as nucleophiles in aldol-type condensation reactions. The magnesium ion acts as a Lewis acid, activating the aldehyde or ketone carbonyl group towards nucleophilic attack by a phenolate ligand (either from the same or another complex). wikipedia.orglibretexts.org

Reactions with Cyclic Esters: Magnesium phenolate and alkoxide complexes are highly active initiators for the ring-opening polymerization (ROP) of cyclic esters such as lactide and caprolactone. acs.orgresearchgate.net The reaction is initiated by the nucleophilic attack of a phenolate (or more commonly, an alkoxide derived from it via ligand exchange) on the carbonyl carbon of the cyclic ester. This attack opens the ring and generates a new magnesium alkoxide at the end of the growing polymer chain, which can then attack another monomer unit, propagating the polymerization. researchgate.net

Reactions with Carbon Dioxide and Epoxides: Magnesium complexes, including those with phenolate ligands, can catalyze the cycloaddition of CO₂ to epoxides to form cyclic carbonates. nih.gov In these systems, often used in conjunction with a nucleophilic co-catalyst like tetrabutylammonium (B224687) iodide (TBAI), the magnesium center acts as a Lewis acid to activate the epoxide. A nucleophile (either the phenolate or, more commonly, the iodide from the co-catalyst) then attacks and opens the epoxide ring. The resulting magnesium alkoxide subsequently attacks a molecule of CO₂, and the resulting carbonate species undergoes an intramolecular ring-closing step to yield the cyclic carbonate and regenerate the catalyst. nih.govmdpi.com

| Unsaturated Substrate | Reaction Type | Product | Role of Mg(phenolate)₂ | Reference |

|---|---|---|---|---|

| Formaldehyde | ortho-Formylation / Aldol-type addition | ortho-Hydroxybenzaldehyde | Nucleophile (C-attack) and Lewis Acid Template | sciencemadness.org |

| Lactide | Ring-Opening Polymerization (ROP) | Polylactide (PLA) | Initiator (O-attack) | rsc.orgresearchgate.net |

| ε-Caprolactone | Ring-Opening Polymerization (ROP) | Polycaprolactone (PCL) | Initiator (O-attack) | rsc.org |

| CO₂ / Epoxide | Cycloaddition | Cyclic Carbonate | Lewis Acid Catalyst / Co-catalyst | nih.gov |

Mechanistic Pathways Involving Magnesium Di(phenolate) Species

Mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, have provided significant insight into how magnesium di(phenolate) complexes operate.

In the ortho-formylation of phenols , the mechanism hinges on the Lewis acidity of the magnesium ion. It is proposed that the magnesium bis(phenoxide) coordinates a molecule of formaldehyde, bringing it into close proximity with the ortho-position of one of the phenolate rings. This pre-organization within the coordination sphere facilitates what is effectively an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the coordinated and thus activated formaldehyde. sciencemadness.org

For the ring-opening polymerization of lactide , two primary mechanisms are often considered: "coordination-insertion" and "activated monomer."

In the coordination-insertion mechanism , the lactide monomer coordinates to the magnesium center. The phenolate (or alkoxide) ligand, which is also bound to the magnesium, then performs an intramolecular nucleophilic attack on the coordinated lactide's carbonyl carbon. The phenolate is thus "inserted" into the Mg-O bond, extending the chain. researchgate.net

In the activated monomer mechanism , which often operates in the presence of an alcohol, the alcohol first reacts with the magnesium complex to form a magnesium alkoxide. The lactide monomer is then activated through hydrogen bonding with the ancillary phenol ligand (generated from the initial alcoholysis) or the alcohol itself. This activation makes the lactide more susceptible to attack by the external magnesium alkoxide nucleophile. rsc.orgncu.edu.tw DFT calculations have shown that this pathway can have a lower activation energy than the traditional coordination-insertion route under certain conditions. ncu.edu.tw

In the cycloaddition of CO₂ to epoxides , DFT studies on related magnesium-porphyrin catalysts show that the magnesium center serves as a Lewis acid to bind and activate the epoxide. The rate-determining step is often the ring-closing of the carbonate intermediate. The regioselectivity of the initial epoxide ring-opening (attack at the more or less substituted carbon) is governed by a balance of steric and electronic effects of the epoxide's substituents. nih.gov

Coordination-Insertion Mechanisms in Catalytic Cycles

The coordination-insertion mechanism is the most widely accepted pathway for the ring-opening polymerization of cyclic esters, such as lactide and ε-caprolactone, catalyzed by magnesium di(phenolate) complexes. This mechanism involves the sequential coordination of the monomer to the magnesium center, followed by the nucleophilic attack of an initiating group (e.g., an alkoxide) on the activated carbonyl of the monomer, leading to the opening of the cyclic ester and its insertion into the magnesium-initiator bond.

The catalytic cycle can be described in the following steps:

Initiation: The process typically begins with the reaction of the magnesium di(phenolate) complex with a protic source, such as an alcohol, to generate a magnesium alkoxide species. This alkoxide serves as the active initiator for the polymerization.

Monomer Coordination: A molecule of the cyclic ester monomer coordinates to the magnesium center through its carbonyl oxygen atom. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Ring-Opening: The alkoxide ligand on the magnesium center attacks the activated carbonyl carbon of the coordinated monomer. This intramolecular nucleophilic attack results in the cleavage of the acyl-oxygen bond of the ester and the opening of the ring.

Chain Propagation: The newly formed alkoxide, which is now one monomer unit longer, remains attached to the magnesium center and can then coordinate and react with another monomer molecule, propagating the polymer chain. This process repeats until all the monomer is consumed.

| Catalyst/Initiator System | Monomer | Proposed Key Intermediates | Supporting Evidence |

| [(BHT)Mg(μ-OBn)(THF)]2 | ε-Caprolactone, Lactide | Dimeric magnesium alkoxide, monomer-coordinated magnesium center | DFT modeling suggests a cooperative effect of two magnesium atoms in the binuclear catalytic species. rsc.org |

| (L)MgN(SiMe3)2 / 2-propanol | rac-Lactide | Monomeric magnesium isopropoxide | Polymerizations are well-controlled, suggesting a living character consistent with coordination-insertion. nih.gov |

| Mg[L2] / Benzyl (B1604629) Alcohol | rac-Lactide | Dimeric magnesium complex, benzyl alkoxide initiated species | Proposed mechanism involves initiation by benzyl alcohol, followed by propagation via coordination-insertion. rsc.org |

This table provides a summary of proposed intermediates and evidence for the coordination-insertion mechanism in various magnesium phenolate-based catalytic systems.

Metal-Ligand Cooperation (MLC) in Bond Activation Processes

Metal-ligand cooperation (MLC) refers to a mechanistic paradigm where both the metal center and the ligand are actively involved in the breaking or formation of chemical bonds during a catalytic cycle. nih.govwikipedia.org This is distinct from traditional catalysis where the ligands are often considered "spectators," merely tuning the electronic and steric properties of the metal center. In MLC, the ligand can act as a Lewis base, a proton shuttle, or undergo reversible structural changes (e.g., aromatization-dearomatization) to facilitate substrate activation. nih.govwikipedia.org

While MLC is a well-established concept in transition metal catalysis and has been demonstrated for certain magnesium pincer complexes, its role in the reactivity of simple magnesium di(phenolate) complexes is less explicitly documented. In the context of magnesium pincer complexes, MLC involving aromatization/dearomatization of the ligand backbone has been shown to be crucial for the activation of small molecules. However, for non-pincer type magnesium di(phenolate) complexes, the phenolate ligand's primary role is generally considered to be that of a supporting ligand that modulates the Lewis acidity and steric environment of the magnesium center.

Initiation of polymerization via nucleophilic attack of a phenolate ligand on the monomer has been observed in some related lithium-phenolate complexes, which could be considered a form of metal-ligand cooperation. rsc.org However, for magnesium di(phenolate) systems, initiation is more commonly achieved through a separate initiating group like an alkoxide. Further research is needed to fully elucidate if and how the phenolate ligands in these simpler systems actively participate in bond activation beyond their role as ancillary ligands.

Influence of Aggregation State on Reaction Mechanisms

Magnesium di(phenolate) complexes have a pronounced tendency to form aggregates in solution, most commonly dimers, where the magnesium centers are bridged by phenolate oxygen atoms. nih.govstrath.ac.uk The aggregation state of the complex plays a critical role in its catalytic activity, with a general consensus that monomeric species are often more reactive than their dimeric counterparts.

Dimeric magnesium di(phenolate) complexes are frequently found to be inactive or exhibit very low activity in ring-opening polymerization, particularly at lower temperatures. rsc.orgstrath.ac.uk This reduced reactivity is attributed to the steric hindrance around the magnesium centers, which are coordinatively saturated within the dimeric structure, thus impeding the coordination of the monomer. strath.ac.uk

The dissociation of the dimer into active monomeric species is often a prerequisite for catalysis. This dissociation can be promoted by:

Coordinating Solvents: Solvents like tetrahydrofuran (B95107) (THF) can coordinate to the magnesium centers, leading to the cleavage of the bridging phenolate bonds and the formation of monomeric adducts. rsc.org

High Temperatures: In bulk or high-temperature solution polymerizations, the equilibrium can shift towards the monomeric form, thus activating the catalyst. rsc.org

Bulky Ligands: The introduction of sterically demanding substituents on the phenolate ligands can disfavor the formation of dimers, leading to the isolation of monomeric complexes that exhibit high catalytic activity even at ambient temperatures. nih.gov

The interplay between the monomeric and dimeric forms can lead to complex kinetic profiles and induction periods in polymerization reactions. DFT modeling has suggested that for some dimeric complexes, a cooperative bimetallic mechanism might be favorable in the initial stages of polymerization, while a mononuclear pathway dominates once the dimer has dissociated. rsc.org

| Complex Type | Aggregation State | Observed Catalytic Activity in ROP | Rationale |

| Monomeric imino-phenolate Mg complex | Monomeric | High activity for rac-lactide polymerization. nih.govrsc.org | Coordinatively unsaturated Mg center allows for ready monomer coordination. nih.govrsc.org |

| Dimeric amino-bis(phenolate) Mg complex | Dimeric | Inactive at ambient temperature, active at elevated temperatures. rsc.orgstrath.ac.uk | Dimeric structure is too sterically hindered for monomer coordination; dissociation to active monomers is required. rsc.orgstrath.ac.uk |

| Dimeric phenolate-bridged Mg complex | Dimeric | Low activity for lactide polymerization. nih.govrsc.org | Bridging phenolates create a stable, less reactive species. nih.govrsc.org |

This table compares the catalytic activity of monomeric and dimeric magnesium phenolate complexes in ring-opening polymerization.

Catalytic Applications of Magnesium Di Phenolate Complexes in Polymerization

Ring-Opening Polymerization (ROP) of Cyclic Esters

Magnesium di(phenolate) complexes are particularly effective in the ROP of lactides and ε-caprolactone, demonstrating high catalytic activity and good control over the polymerization process. These catalysts offer a less toxic alternative to commonly used tin-based catalysts.

The ROP of lactide, a cyclic dimer of lactic acid, using magnesium di(phenolate) catalysts has been extensively studied. These catalysts are capable of polymerizing both the racemic mixture of lactide (rac-lactide) and the enantiomerically pure L-lactide, leading to the formation of polylactide (PLA), a biodegradable polyester with numerous applications.

Magnesium di(phenolate) complexes exhibit remarkable catalytic activity in the ROP of lactides, often achieving high monomer conversions in short reaction times. The polymerization is typically well-controlled, yielding polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI). This control is indicative of a living polymerization character, where the propagating polymer chains remain active until all the monomer is consumed.

The structure of the phenolate (B1203915) ligand plays a crucial role in determining the catalytic performance. For instance, magnesium complexes supported by bulky β-diiminate ligands have been shown to be extremely fast for the polymerization of rac-lactide. acs.org One such complex polymerized 500 equivalents of rac-lactide to 96% conversion in less than 5 minutes at 20 °C. acs.orgrsc.org Similarly, magnesium silylamido complexes supported by monoanionic aminophenolato ligands have demonstrated extraordinarily high activity for the ROP of rac-lactide at ambient temperature. researchgate.net

The table below summarizes the catalytic activity of selected magnesium di(phenolate) and related complexes in the ROP of lactides.

| Catalyst/Initiator System | Monomer | Monomer/Catalyst Ratio | Time | Conversion (%) | Mn ( g/mol ) | PDI |

| [(BDI-1)MgOiPr]₂ | rac-Lactide | 500 | < 5 min | 96 | - | - |

| Complex 1 /iPrOH | rac-Lactide | 100 | 10 min | 98 | 15,200 | 1.15 |

| Complex 4a /iPrOH | rac-Lactide | 100 | 1 h | 95 | 14,800 | 1.10 |

| Complex 4b /iPrOH | rac-Lactide | 100 | 24 h | 92 | 14,500 | 1.08 |

Data sourced from relevant research articles.

The stereochemistry of the resulting polylactide is a critical factor influencing its physical and mechanical properties. The polymerization of rac-lactide, a mixture of L- and D-lactide enantiomers, can yield different stereoisomers of PLA: isotactic, syndiotactic, or atactic. The choice of the magnesium di(phenolate) catalyst can significantly influence the stereoselectivity of the polymerization.

Chiral magnesium complexes have been designed to achieve stereoselective ROP of rac-lactide. For example, magnesium silylamido complexes supported by chiral aminophenolate ligands have shown the ability to switch between producing isoselective-biased (Pm = 0.67) and heteroselective-enriched (Pr = 0.81) polylactide by adjusting the substituents on the ligand framework. nih.govfrontiersin.org The stereoselectivity is often dependent on the coordination geometry of the magnesium center, which can be influenced by the ligand design. nih.gov

The following table presents the stereoselectivity of different magnesium phenolate-based catalysts in the polymerization of rac-lactide.

| Catalyst | Solvent | Temperature (°C) | Stereoselectivity | Pm/Pr |

| L¹MgN(SiMe₃)₂ | Toluene | 25 | Isoselective-biased | Pm = 0.67 |

| L²MgN(SiMe₃)₂ | Toluene | 25 | Heteroselective-enriched | Pr = 0.81 |

| Binuclear Mg-alkoxide | Toluene | 25 | Partially isotactic | Pm = 0.59 |

| (BDI-1)ZnOiPr₂ | Toluene | 0 | Heterotactic | Pr = 0.94 |

Pm is the probability of meso linkages (isotactic bias), and Pr is the probability of racemo linkages (heterotactic bias). Data sourced from relevant research articles.

The efficiency and control of the ROP of lactides catalyzed by magnesium di(phenolate) complexes are often enhanced by the addition of a protic source, typically an alcohol, which acts as an initiator or co-catalyst. Benzyl (B1604629) alcohol is a commonly used initiator in these systems. rsc.orgrsc.org

In the absence of an alcohol, the polymerization may be initiated by a ligand on the magnesium complex, but this can lead to poor control over the molecular weight and a broader PDI. The addition of an alcohol provides a well-defined initiating species, typically a magnesium alkoxide formed in situ, which leads to a more controlled polymerization.

The mechanism of polymerization in the presence of an alcohol co-catalyst is often proposed to proceed via an "activated monomer" mechanism. rsc.orgrsc.org In this mechanism, the lactide monomer coordinates to the Lewis acidic magnesium center, which activates the carbonyl group of the ester. The alcohol then nucleophilically attacks the activated carbonyl, leading to the ring-opening of the lactide and the propagation of the polymer chain. This is in contrast to the "coordination-insertion" mechanism, where the initiating alkoxide group is directly attached to the metal center and inserts the monomer into the metal-alkoxide bond.

Kinetic studies are essential for understanding the mechanism of polymerization and for optimizing the reaction conditions. For the ROP of lactides catalyzed by magnesium di(phenolate) complexes, kinetic studies have generally shown a first-order dependence of the polymerization rate on the monomer concentration. rsc.orgrsc.orgresearchgate.net

The determination of the reaction order with respect to the catalyst can be more complex. In some cases, a first-order dependence on the catalyst concentration has been observed. rsc.org However, fractional or higher-order dependencies have also been reported, which can be attributed to catalyst aggregation or the involvement of different active species in the polymerization. acs.org

For a magnesium complex supported by a binaphthyl-based iminophenolate ligand, the rate of polymerization was found to be first-order in both monomer and catalyst concentrations. rsc.org This leads to the following rate law:

Rate = k[Monomer][Catalyst]

Where:

Rate is the rate of polymerization.

k is the rate constant.

[Monomer] is the concentration of the lactide.

[Catalyst] is the concentration of the magnesium complex.

However, for a magnesium complex supported by a tridentate NNO ligand, the kinetic studies revealed two linear stages. In both stages, the polymerization was first-order with respect to the monomer concentration. The reaction was first-order in catalyst concentration in the initial stage, but showed a fractional dependency in the second stage. rsc.org This suggests a more complex kinetic behavior, potentially involving changes in the nature of the active species as the polymerization progresses.

Magnesium di(phenolate) complexes are also effective catalysts for the ROP of ε-caprolactone, a seven-membered cyclic ester, to produce poly(ε-caprolactone) (PCL), another important biodegradable polyester. Similar to lactide polymerization, the ROP of ε-caprolactone is often carried out in the presence of an alcohol initiator to ensure good control over the polymerization.

The catalytic activity of magnesium di(phenolate) complexes in the ROP of ε-caprolactone is also influenced by the ligand structure. The polymerization is generally well-controlled, yielding PCL with predictable molecular weights and narrow PDIs.

The table below provides a summary of the catalytic performance of selected magnesium phenolate-based catalysts in the ROP of ε-caprolactone.

| Catalyst/Initiator System | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| Mg(BHT)₂ /BnOH | 100 | 1 | 95 | 11,400 | 1.12 |

| Complex 1 /4-fluorophenol | 100 | 2 | 85 | 9,800 | 1.25 |

| Complex 2 /4-fluorophenol | 100 | 2 | 78 | 9,100 | 1.31 |

Data sourced from relevant research articles.

Polymerization of Lactides (rac-Lactide and L-Lactide) Initiated by Magnesium Di(phenolate) Catalysts

Ring-Opening Copolymerization (ROCOP) Reactions Catalyzed by Magnesium Di(phenolate) Complexes

Magnesium di(phenolate) complexes have emerged as effective catalysts in the field of polymer chemistry, particularly for Ring-Opening Copolymerization (ROCOP) reactions. These reactions provide a pathway to synthesize polyesters and polycarbonates by combining monomers like epoxides with cyclic anhydrides or carbon dioxide. The catalytic activity of magnesium complexes in these transformations is a subject of ongoing research, with a focus on enhancing efficiency, selectivity, and the properties of the resulting polymers.

Copolymerization of Cyclic Anhydrides with Epoxides

The ring-opening copolymerization of cyclic anhydrides and epoxides is a significant method for producing polyesters. Magnesium di(phenolate) and related complexes have demonstrated notable activity in this area. For instance, a mononuclear magnesium bis(alkoxide) complex, Mg(OR)2(THF)2, has been shown to facilitate well-behaved ROCOP of epoxides with cyclic anhydrides. This includes the efficient and alternating copolymerization of phthalic anhydride with cyclohexene oxide. researchgate.netresearchgate.net

Research has explored various organometallic catalysts for this process, including those based on magnesium, aluminum, chromium, and zinc, often in conjunction with a nucleophilic co-catalyst. nih.gov Di-magnesium and zinc catalysts supported by macrocyclic diphenolate ligands have been specifically investigated for the copolymerization of phthalic anhydride and cyclohexene oxide. acs.org The kinetics of this reaction, when catalyzed by certain systems, have been found to be zero-order with respect to the anhydride concentration and first-order with respect to both the catalyst and epoxide concentrations, suggesting that the epoxide ring-opening is the rate-determining step. ed.ac.uk

| Catalyst | Monomers | Co-catalyst | Key Findings |

|---|---|---|---|

| Mg(OR)2(THF)2 | Phthalic Anhydride, Cyclohexene Oxide | None | Efficient and alternating copolymerization observed. researchgate.net |

| Di-magnesium macrocyclic complex | Phthalic Anhydride, Cyclohexene Oxide | None | Demonstrated catalytic activity for polyester synthesis. acs.org |

| Mg(II)M(II) Heterodinuclear Complexes | endo-norbornene anhydride, Cyclohexene Oxide | None | Mg(II)Co(II) showed the highest propagation rate constant (kp = 75.3 mM⁻¹ s⁻¹ at 100 °C). researchgate.net |

Copolymerization of Carbon Dioxide with Epoxides

The copolymerization of carbon dioxide (CO2), an abundant and renewable C1 feedstock, with epoxides is an environmentally significant route to aliphatic polycarbonates. rsc.orgsciopen.comnih.gov Magnesium di(phenolate) catalysts, particularly dinuclear and heterodinuclear systems, have been at the forefront of this research.

Highly active dimagnesium catalysts have been synthesized that are effective for the copolymerization of cyclohexene oxide and CO2, even at atmospheric pressure. nih.gov These catalysts can achieve high turnover numbers (up to 6000) and turnover frequencies (up to 750 h⁻¹), yielding polymers with excellent selectivity (>99% carbonate linkages). nih.gov The order of catalytic activity for CO2/epoxide ROCOP using similar ancillary ligands has been observed as Co(III) > Mg(II) > Fe(III) > Zn(II). nih.gov

Kinetic studies of these copolymerizations often reveal a first-order dependence on both the catalyst and epoxide concentrations, but a zero-order dependence on CO2 pressure (in the 1–40 bar range). acs.orgrsc.org This indicates that epoxide activation and ring-opening, rather than CO2 insertion, is the rate-limiting step in the catalytic cycle. royalsocietypublishing.org

| Catalyst System | Monomers | Pressure | Turnover Frequency (TOF) | Selectivity |

|---|---|---|---|---|

| Dimagnesium bis(trifluoroacetate) | Cyclohexene Oxide, CO2 | 1 atm | Up to 750 h⁻¹ nih.gov | >99% carbonate linkages nih.gov |

| Mg(II)Mg(II) macrocyclic complex | Cyclohexene Oxide, CO2 | 1 bar | Twice the activity of Zn(II)Zn(II) analogue. acs.org | High |

| Heterodinuclear Zn(II)/Mg(II) | Cyclohexene Oxide, CO2 | 20 bar | Up to 8880 h⁻¹ at 120 °C rsc.org | High |

| Heterodinuclear Mg(II)Co(II) | Cyclohexene Oxide, CO2 | - | kp = 34.7 mM⁻¹ s⁻¹ at 100 °C researchgate.net | High |

Synergistic Effects in Heterodinuclear Magnesium Di(phenolate) Catalysts

A significant advancement in the field has been the development of heterodinuclear catalysts, where magnesium is combined with another metal within a single complex. These systems often exhibit synergistic effects, leading to catalytic activities that surpass their homodinuclear counterparts. nih.govnih.gov

The first heterodinuclear Zn(II)/Mg(II) catalyst, for example, showed greater activity for CO2/epoxide copolymerization than either the Zn(II)/Zn(II) or Mg(II)/Mg(II) analogues. acs.orgrsc.orgnih.gov A pure Mg(II)Zn(II) catalyst demonstrated a turnover frequency (TOF) of 34 h⁻¹ at 1 bar of CO2, which was twice the activity of the Mg(II)Mg(II) complex and five times faster than a 1:1 mixture of the two homodinuclear complexes. acs.orgnih.gov

This enhancement is often explained by a "chain shuttling" mechanism, where the two different metal centers perform distinct but complementary roles. rsc.orgnih.govnih.goved.ac.uk For instance, in a Mg/Zn system, the more Lewis acidic Mg(II) center is proposed to enhance epoxide coordination and activation, while the Zn-carbonate bond is more labile, accelerating the nucleophilic attack that propagates the polymer chain. nih.goved.ac.uk

Theoretical and Computational Studies on Magnesium Di Phenolate Complexes

Computational Methodologies for Magnesium Di(phenolate) Systems

The accuracy of computational predictions for magnesium di(phenolate) systems is highly dependent on the chosen theoretical framework and computational parameters. The selection of a suitable method involves a balance between computational cost and the desired level of accuracy for the property being investigated.

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying organometallic complexes, including magnesium phenolate (B1203915) systems, due to its favorable combination of accuracy and computational efficiency. nih.gov DFT calculations are founded on the principle that the total energy of a system is a unique functional of its electron density. nih.gov This approach allows for the determination of the ground-state electronic structure and energy, from which various molecular properties can be derived. nih.gov

In the context of magnesium di(phenolate), DFT is routinely employed for geometry optimization. This process involves finding the minimum energy arrangement of atoms, which corresponds to the most stable molecular structure. The resulting optimized geometries provide data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the total electronic energy, which is crucial for determining the relative stability of different isomers or conformations and for calculating reaction enthalpies. researchgate.net

The choice of the exchange-correlation functional and the basis set is critical for the reliability of DFT results. Common functionals and basis sets used in studies of magnesium-containing compounds are summarized in the table below.

Table 1: Common DFT Functionals and Basis Sets for Magnesium Complex Calculations

| Category | Examples | Description |

| Exchange-Correlation Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | These mathematical models approximate the exchange and correlation energies of the electrons. Hybrid functionals like B3LYP and PBE0 are often used for their balanced performance. Functionals from the M06 suite or those with dispersion corrections (e.g., -D) are chosen for systems where non-covalent interactions are important. |

| Basis Sets | 6-31G(d,p), 6-311+G(d,p), def2-SVP, def2-TZVP | A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets (e.g., 6-31G*) and Ahlrichs' basis sets (e.g., def2-SVP) are commonly employed. Larger basis sets with polarization and diffuse functions provide greater accuracy at a higher computational cost. |

While DFT is a powerful tool, more sophisticated and computationally intensive methods are sometimes required to achieve higher accuracy or to study specific phenomena like excited states. These advanced quantum chemical methods can be used to benchmark DFT results or to investigate systems where standard DFT functionals may be inadequate. researchgate.net

One class of such methods is based on wave function theory, including Hartree-Fock (HF) theory and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These methods can provide a more rigorous treatment of electron correlation, which is the interaction between electrons. For open-shell systems or species with significant multi-reference character, multiconfigurational self-consistent field (MCSCF) methods may be necessary. researchgate.net Additionally, techniques such as the use of complex basis functions or complex absorbing potentials can be applied to model phenomena like electron detachment or resonances. youtube.com

Prediction and Analysis of Molecular Properties

Computational methods are invaluable for predicting and analyzing a wide range of molecular properties of magnesium di(phenolate) complexes, from their electronic structure to their spectroscopic signatures.

The electronic nature of magnesium di(phenolate) complexes dictates their reactivity. Frontier Molecular Orbital (FMO) theory is a key framework used to understand this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

Computational studies can determine the energies and spatial distributions of these orbitals. For a typical magnesium di(phenolate) complex, the HOMO is often localized on the phenolate oxygen atoms and the phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO is typically associated with the magnesium center, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap generally implies higher reactivity.

Table 2: Representative Calculated FMO Properties for a Magnesium Di(phenolate) System

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.2 | The energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | -0.8 | The energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap | 5.4 | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity. |

Computational chemistry can predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures. For magnesium di(phenolate) complexes, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful. strath.ac.uk

Calculations can be performed to determine the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the computed NMR spectrum with the experimental one can help validate the proposed structure or assign specific resonances to particular atoms in the molecule. Similar computational approaches can be used to predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). nih.gov

Computational Elucidation of Reaction Mechanisms